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Compound of Interest

Compound Name: P2X4 antagonist-2

Cat. No.: B12381573

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the ratiometric fluorescent

indicator Fura-2 AM to measure intracellular calcium ([Ca²⁺]i) dynamics mediated by the P2X4

receptor. This document includes detailed protocols for cell preparation, dye loading, image

acquisition, and data analysis, along with key quantitative data and visual guides to the

signaling pathway and experimental workflow.

Introduction
The P2X4 receptor is an ATP-gated ion channel that plays a crucial role in various physiological

processes, including immune responses, neuropathic pain, and cardiovascular function.[1]

Activation of P2X4 receptors leads to the influx of cations, most notably Ca²⁺, which acts as a

critical second messenger in numerous signaling cascades.[2][3] Monitoring these Ca²⁺

dynamics is essential for understanding P2X4 receptor function and for the development of

novel therapeutics targeting this receptor.

Fura-2 AM is a cell-permeant, ratiometric fluorescent dye widely used for quantifying

intracellular calcium concentrations.[4][5] Once inside the cell, cytosolic esterases cleave the

acetoxymethyl (AM) ester group, trapping the active Fura-2 molecule. Fura-2 exhibits a shift in
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its fluorescence excitation spectrum upon binding to Ca²⁺. By measuring the ratio of

fluorescence emission at 510 nm when excited at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-

unbound), a precise and dynamic measurement of [Ca²⁺]i can be obtained, independent of

variations in dye concentration, cell thickness, or photobleaching.

Data Presentation
Table 1: Spectral and Chemical Properties of Fura-2

Property Value Reference

Excitation Wavelength (Ca²⁺-

bound)
~340 nm

Excitation Wavelength (Ca²⁺-

free)
~380 nm

Emission Wavelength ~510 nm

Dissociation Constant (Kd) for

Ca²⁺

~120 nM (at room

temperature)

Molecular Weight (Fura-2 AM) Varies by salt form N/A

Table 2: Reagent Concentrations for P2X4 Calcium
Imaging
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Reagent
Stock
Concentration

Working
Concentration

Purpose Reference

Fura-2 AM

1 mM in

anhydrous

DMSO

1-5 µM
Intracellular Ca²⁺

indicator

ATP (Adenosine

triphosphate)

100 mM in

deionized water
0.2 - 100 µM

P2X4 receptor

agonist

Ionomycin 1-2 mM in DMSO 1-2 µM

Ca²⁺ ionophore

for calibration

(Rmax)

EGTA (Ethylene

glycol-bis(β-

aminoethyl

ether)-N,N,N',N'-

tetraacetic acid)

0.5 M in

deionized water

(pH 8.0)

5-10 mM

Ca²⁺ chelator for

calibration

(Rmin)

Pluronic F-127
20% w/v in

DMSO
0.02-0.05%

Dispersing agent

for Fura-2 AM

Probenecid
250 mM in 1 M

NaOH
2.5 mM

Inhibitor of

organic anion

transporters to

prevent dye

leakage

Signaling Pathway and Experimental Workflow
P2X4 Signaling Pathway
The binding of ATP to the P2X4 receptor, an ionotropic receptor, directly gates the opening of a

non-selective cation channel, leading to the influx of extracellular Ca²⁺ down its electrochemical

gradient. This increase in intracellular Ca²⁺ concentration triggers various downstream cellular

responses.
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Caption: P2X4 receptor activation by ATP leads to calcium influx and downstream signaling.

Experimental Workflow for Fura-2 AM Calcium Imaging
The following diagram outlines the key steps involved in a typical P2X4 calcium imaging

experiment using Fura-2 AM.
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Caption: Workflow for measuring P2X4-mediated calcium influx using Fura-2 AM.
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Experimental Protocols
I. Preparation of Reagents

Fura-2 AM Stock Solution (1 mM):

Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous dimethyl sulfoxide (DMSO).

Vortex thoroughly to ensure complete dissolution.

Aliquot into single-use volumes and store at -20°C, protected from light and moisture.

Avoid repeated freeze-thaw cycles.

Physiological Saline Solution (e.g., Hanks' Balanced Salt Solution - HBSS):

Prepare HBSS containing Ca²⁺ and Mg²⁺, buffered with HEPES (10-20 mM, pH 7.4).

Ensure the solution is free of phenol red, which can increase background fluorescence.

ATP Stock Solution (100 mM):

Dissolve the appropriate amount of ATP disodium salt in sterile, deionized water.

Adjust the pH to 7.4 with NaOH.

Aliquot and store at -20°C.

Ionomycin Stock Solution (1-2 mM):

Dissolve Ionomycin in DMSO.

Aliquot and store at -20°C.

EGTA Stock Solution (0.5 M):

Dissolve EGTA in deionized water and adjust the pH to 8.0 with NaOH to ensure it fully

dissolves.

Store at 4°C.
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II. Cell Loading with Fura-2 AM
This protocol is a general guideline and should be optimized for each specific cell type.

Cell Plating: Plate cells on glass coverslips or in black-walled, clear-bottom microplates

suitable for fluorescence imaging. Allow cells to adhere and reach the desired confluency

(typically 70-90%).

Loading Solution Preparation:

For a final Fura-2 AM concentration of 2 µM, dilute the 1 mM stock solution 1:500 in

physiological saline.

To aid in dye dispersion and prevent compartmentalization, Pluronic F-127 can be added

to the loading solution at a final concentration of 0.02-0.05%.

Dye Loading:

Remove the culture medium from the cells and wash once with physiological saline.

Add the Fura-2 AM loading solution to the cells.

Incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal time and

temperature should be determined empirically.

Washing and De-esterification:

After incubation, wash the cells twice with physiological saline to remove extracellular

Fura-2 AM.

Add fresh physiological saline (which may contain probenecid to prevent dye leakage) and

incubate for an additional 20-30 minutes at room temperature in the dark to allow for

complete de-esterification of the Fura-2 AM by intracellular esterases.

III. Calcium Imaging and Data Acquisition
Microscope Setup:
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Place the coverslip or microplate on the stage of an inverted fluorescence microscope

equipped with a light source capable of rapidly alternating between 340 nm and 380 nm

excitation wavelengths, a >510 nm emission filter, and a sensitive camera.

Baseline Recording:

Identify a field of healthy cells.

Begin recording, capturing images alternately at 340 nm and 380 nm excitation.

Record a stable baseline for 1-2 minutes before adding any stimulus.

P2X4 Receptor Stimulation:

Add ATP to the imaging chamber to achieve the desired final concentration. The EC₅₀ for

ATP at human P2X4 receptors is typically in the low micromolar range (0.2-10 µM). A

concentration of 10-100 µM is often used to elicit a maximal response.

Continue recording to capture the resulting change in intracellular Ca²⁺.

Calibration (Optional but Recommended):

At the end of the experiment, perform an in situ calibration to convert fluorescence ratios

to absolute [Ca²⁺]i values.

Rmax (Maximum Ratio): Add a saturating concentration of a Ca²⁺ ionophore like

Ionomycin (e.g., 1-2 µM) in the presence of normal extracellular Ca²⁺ to determine the

maximum fluorescence ratio.

Rmin (Minimum Ratio): Following the Rmax measurement, add a high concentration of a

Ca²⁺ chelator like EGTA (e.g., 5-10 mM) to the buffer to chelate all available Ca²⁺ and

determine the minimum fluorescence ratio.

IV. Data Analysis
Background Subtraction: For each time point, subtract the background fluorescence from the

images acquired at both 340 nm and 380 nm.
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Ratio Calculation:

Select regions of interest (ROIs) corresponding to individual cells.

Calculate the ratio of the fluorescence intensities (F) for each ROI at each time point:

Ratio = F₃₄₀ / F₃₈₀.

Conversion to [Ca²⁺]i (Grynkiewicz Equation):

The fluorescence ratio can be converted to intracellular calcium concentration using the

Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_380_free /

F_380_bound)

Where:

Kd: The dissociation constant of Fura-2 for Ca²⁺ (~120 nM at RT).

R: The measured 340/380 nm fluorescence ratio.

Rmin: The ratio in the absence of Ca²⁺ (determined with EGTA).

Rmax: The ratio at Ca²⁺ saturation (determined with Ionomycin).

(F_380_free / F_380_bound): The ratio of fluorescence intensities at 380 nm for Ca²⁺-

free and Ca²⁺-bound Fura-2, respectively. This value is determined during calibration.

Troubleshooting
Low Fura-2 Signal: Increase Fura-2 AM concentration or incubation time. Ensure DMSO is

anhydrous.

High Background Fluorescence: Ensure complete removal of extracellular dye. Use phenol

red-free media. Check for cellular autofluorescence.

Inconsistent Cellular Responses: Ensure even application of agonist. Monitor cell health and

viability.
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Dye Compartmentalization: Loading at lower temperatures (e.g., room temperature) can

sometimes reduce sequestration of the dye into organelles.

Rapid Signal Loss: This may be due to dye leakage. Include an organic anion transport

inhibitor like probenecid in the extracellular buffer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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